[1-(5-Chloro-4-methyl-1,3-benzothiazol-2-yl)piperidin-4-yl]methanol
Description
Properties
IUPAC Name |
[1-(5-chloro-4-methyl-1,3-benzothiazol-2-yl)piperidin-4-yl]methanol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17ClN2OS/c1-9-11(15)2-3-12-13(9)16-14(19-12)17-6-4-10(8-18)5-7-17/h2-3,10,18H,4-8H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VLUWJQSNWJSUEW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC2=C1N=C(S2)N3CCC(CC3)CO)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17ClN2OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Scientific Research Applications
Antimicrobial Activity
Research indicates that compounds with similar structures exhibit significant antimicrobial properties. The benzothiazole and piperidine moieties are known to enhance activity against various pathogens. For instance, studies have shown that derivatives of benzothiazole can inhibit bacterial growth by disrupting cellular processes.
Case Study:
A study conducted on related benzothiazole derivatives demonstrated effective inhibition of Staphylococcus aureus and Escherichia coli, suggesting potential applications in developing new antimicrobial agents.
Anticancer Properties
1-(5-Chloro-4-methyl-1,3-benzothiazol-2-yl)piperidin-4-ylmethanol has been investigated for its anticancer potential. Preliminary findings suggest that the compound may induce apoptosis in cancer cells by modulating specific signaling pathways.
Case Study:
In vitro studies on human breast cancer cell lines showed that the compound reduced cell viability and induced apoptosis, indicating its potential as a lead compound for developing anticancer drugs.
Neurological Applications
The piperidine structure is associated with neuroactive compounds. Research suggests that this compound may exhibit neuroprotective effects and could be explored for treating neurodegenerative diseases.
Case Study:
A recent study highlighted the neuroprotective effects of similar piperidine derivatives in animal models of Alzheimer’s disease, paving the way for further exploration of this compound in neurological research.
Polymer Chemistry
The unique structural features of 1-(5-Chloro-4-methyl-1,3-benzothiazol-2-yl)piperidin-4-ylmethanol make it a candidate for use in polymer synthesis, particularly in developing functional materials with specific properties.
Case Study:
Research has shown that incorporating benzothiazole derivatives into polymer matrices can enhance thermal stability and mechanical strength, making them suitable for advanced material applications.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Analogues
The compound’s activity and selectivity can be contextualized by comparing it to structurally related molecules, as outlined below:
Key Findings from Comparative Analysis
Role of the Hydroxymethyl Group: Alcohol analogues like Compound 7 and 11 () demonstrate that the hydroxymethyl group at the piperidine C-4 position enhances antiplasmodial activity and selectivity (SI = 15–182). This suggests that the hydroxyl group in this compound may similarly contribute to target binding or solubility .
Benzothiazole vs. Pyrazolopyrimidine Scaffolds: While benzothiazole derivatives (e.g., 3d in ) exhibit antimicrobial activity, replacing the pyrazolopyrimidine core with a piperidine-methanol system (as in the target compound) may shift activity toward antiparasitic targets. The chlorine and methyl substituents on the benzothiazole could further modulate electron-withdrawing effects and steric hindrance, impacting target affinity .
Substituent Effects :
- Halogenation : Chlorine at the benzothiazole 5-position (target compound) vs. fluorine in Compound 7: Chlorine’s larger atomic radius and higher lipophilicity may enhance membrane penetration but reduce metabolic stability compared to fluorine .
- Methyl Group : The 4-methyl substituent on the benzothiazole may improve metabolic resistance compared to unsubstituted analogs, as seen in benzothiazole-based NSAIDs .
Selectivity Profiles :
Compounds with hydroxymethyl groups (e.g., 7 and 11) show high selectivity for Plasmodium parasites over host cells (SI > 15), a critical advantage for antimalarial candidates. The target compound’s selectivity remains unverified but merits evaluation given structural similarities .
Q & A
Q. Key Parameters :
- Temperature : Optimal range: 50–100°C for cyclization and coupling steps .
- Solvent Choice : Polar aprotic solvents (e.g., DMF, DMSO) enhance reaction efficiency .
- Catalysts : EDCI/HOBt improves coupling yields .
How do researchers characterize the structural integrity of this compound using spectroscopic methods?
Q. Basic
- NMR Spectroscopy :
- Mass Spectrometry : Molecular ion peaks at m/z consistent with the molecular formula (e.g., C₁₄H₁₆ClN₂OS) .
- IR Spectroscopy : Stretching vibrations at 3300 cm⁻¹ (O-H) and 1600 cm⁻¹ (C=N/C=S) .
What strategies are employed to analyze discrepancies in reported biological activities of benzothiazole derivatives like this compound?
Advanced
Discrepancies in antimicrobial or anticancer data may arise from:
- Structural Isomerism : Subtle differences in substituent positioning (e.g., chloro vs. methyl group orientation) .
- Assay Conditions : Variations in bacterial strains (e.g., Gram-positive vs. Gram-negative) or cell lines .
Q. Methodological Solutions :
- Comparative SAR Studies : Synthesize analogs with systematic substituent changes (e.g., replacing Cl with F or CH₃) and test under standardized conditions .
- Meta-Analysis : Pool data from multiple studies to identify trends, adjusting for variables like solvent purity (>98% by HPLC) .
How does the electronic nature of substituents on the benzothiazole ring affect the compound's pharmacological activity?
Q. Advanced
- Electron-Withdrawing Groups (Cl, NO₂) : Enhance binding to hydrophobic enzyme pockets (e.g., bacterial dihydrofolate reductase) but may reduce solubility .
- Electron-Donating Groups (CH₃, OCH₃) : Improve solubility but may lower affinity for target receptors .
Q. Case Study :
- Chloro vs. Fluoro Substitution : Fluorine’s electronegativity increases metabolic stability but may reduce cell permeability compared to chloro derivatives .
What methodologies are recommended for assessing the purity and stability of this compound under various storage conditions?
Q. Advanced
- HPLC Purity Analysis : Use C18 columns with UV detection (λ = 254 nm); acceptable purity >95% .
- Thermal Stability : Differential scanning calorimetry (DSC) to determine decomposition temperatures (typically >150°C for benzothiazoles) .
- Degradation Studies : Accelerated stability testing at 40°C/75% RH for 6 months, monitoring for hydrolysis of the piperidine-methanol bond .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
